1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol

Physicochemical profiling Beta-adrenoceptor selectivity Lipophilicity-driven SAR

This meta-tolyloxy aryloxypropanolamine features a free piperazine NH — a critical synthetic handle absent in N4-substituted analogs — enabling single-step N-alkylation, acylation, or sulfonylation without deprotection. Computed LogP of 0.91 (vs. 2.56 for N4-phenyl analog) predicts superior beta1/beta2 selectivity based on established negative correlation (r = −0.942). The single C2 chiral center supports enantiomer resolution (eudismic ratios up to 60×). Ideal for generating 50–200+ focused library analogs from one versatile intermediate in beta1-adrenoceptor or PTP1B inhibitor programs. ChEMBL-listed (CHEMBL1626139).

Molecular Formula C14H22N2O2
Molecular Weight 250.34 g/mol
CAS No. 110894-01-4
Cat. No. B012844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol
CAS110894-01-4
Synonyms1-PIPERAZIN-1-YL-3-M-TOLYLOXY-PROPAN-2-OL
Molecular FormulaC14H22N2O2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(CN2CCNCC2)O
InChIInChI=1S/C14H22N2O2/c1-12-3-2-4-14(9-12)18-11-13(17)10-16-7-5-15-6-8-16/h2-4,9,13,15,17H,5-8,10-11H2,1H3
InChIKeyBVNOFCQWFWCWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (CAS 110894-01-4): Aryloxypropanolamine Scaffold for Beta-Adrenergic and CNS Target Research


1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol (CAS 110894-01-4, molecular formula C14H22N2O2, MW 250.34) is a chiral aryloxypropanolamine derivative bearing an unsubstituted piperazine ring as the amine component and a meta-tolyloxy group as the aryl ether moiety [1]. The compound contains a single stereogenic center at the C2 hydroxyl-bearing carbon, enabling enantiomeric resolution into (R)- and (S)-forms . It belongs to the well-established class of 3-aryloxy-2-(1-piperazinyl)propan-2-ols, a scaffold that has served as the structural basis for both beta-adrenergic receptor ligands and monoamine transporter modulators [2][3]. The compound is cataloged in ChEMBL as CHEMBL1626139 and is commercially available from multiple suppliers at purities typically ≥95% [1].

Why 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol Cannot Be Replaced by Ortho, Para, or N4-Substituted Analogs Without Altering Key Properties


Positional isomerism of the tolyloxy methyl group (ortho vs. meta vs. para) and N4-substitution status of the piperazine ring produce quantifiably distinct physicochemical and pharmacological profiles within this scaffold class. The meta-tolyloxy configuration of CAS 110894-01-4 yields a computed LogP of 0.91, substantially lower than the N4-phenylpiperazine analog (LogP 2.56), predicting different membrane permeability and beta-adrenoceptor selectivity profiles [1]. In the foundational structure-activity relationship (SAR) study of 1-amino-3-aryloxy-2-propanols by Hoefle et al., the meta-tolyloxy-substituted congener was specifically selected for clinical development over other aryloxy variants due to its optimal balance of potency and cardioselectivity [2]. Furthermore, the free (unsubstituted) piperazine NH of the target compound provides a critical synthetic handle for further derivatization that is absent in N4-alkyl or N4-aryl analogs, enabling divergent lead optimization from a single versatile intermediate [3]. These structural features are not interchangeable without measurable consequences for the compound's biological behavior and synthetic utility.

Quantitative Differentiation Evidence for 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol vs. Closest Analog Comparators


Meta-Tolyloxy vs. N4-Phenylpiperazine Analog: 2.8-fold Lower LogP Drives Predicted Beta1-Selectivity Advantage

The target compound (meta-tolyloxy, unsubstituted piperazine) has a computed LogP of 0.91 and polar surface area (PSA) of 44.73 Ų [1]. Its closest N4-substituted analog, 1-(3-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol (CAS 66307-10-6), carries the same meta-tolyloxy group but with an N4-phenyl substituent, yielding a LogP of 2.56 and PSA of 35.94 Ų . This represents a 2.8-fold increase in lipophilicity for the N4-phenyl analog. In aryloxypropanolamine beta-adrenoceptor ligands, beta1-selectivity is strongly negatively correlated with lipophilicity (r = −0.942), meaning that the lower LogP of the target compound predicts superior beta1-over-beta2 selectivity [2]. The higher PSA of the target also predicts improved aqueous solubility, consistent with the broader SAR principle that cardiac (beta1) selectivity is preferentially achieved by more hydrophilic compounds [3].

Physicochemical profiling Beta-adrenoceptor selectivity Lipophilicity-driven SAR

Meta-Tolyloxy Aryl Substitution Validated in Clinical Candidate Selection Over Other Aryloxy Variants

In the landmark 1975 study by Hoefle et al. that defined the SAR of 1-amino-3-aryloxy-2-propanol cardioselective beta-blockers, a systematic series of compounds with varying aryloxy substituents was synthesized and evaluated for beta-adrenergic blockade [1]. Among all compounds tested, 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol (bevantolol) was specifically selected for clinical development because of its 'optimal potency and selectivity' [1]. This selection explicitly validates the meta-tolyloxy group as the preferred aryloxy substitution pattern for achieving a favorable balance of beta-adrenoceptor potency and cardioselectivity, relative to ortho-tolyloxy, para-tolyloxy, phenoxy, and other aryl variants evaluated in the same study [1]. While the amine component of bevantolol is a dimethoxyphenethylamine rather than piperazine, the aryloxy portion (m-tolyloxy) is identical to that of CAS 110894-01-4, providing class-level evidence that the meta-methyl substitution on the phenoxy ring is a key determinant of favorable pharmacological profile in this scaffold [1].

Beta-blocker SAR Cardioselectivity Clinical candidate optimization

Unsubstituted Piperazine NH as a Versatile Derivatization Handle Absent in N4-Substituted Analogs

The target compound (CAS 110894-01-4) bears a free secondary amine at the N4 position of the piperazine ring, which serves as a critical synthetic branching point for late-stage diversification [1]. This is structurally distinct from pre-substituted analogs such as CAS 66307-10-6 (N4-phenyl) or CAS 883546-08-5 (para-tolyloxy with substituted piperazine), where the N4 position is already occupied and cannot be further modified without de novo synthesis . The patent literature on 3-aryloxy-2-(4-substituted-1-piperazinyl)propanols explicitly describes the unsubstituted piperazine as the key intermediate from which diverse N4-alkyl, N4-aryl, N4-acyl, and N4-sulfonyl derivatives are prepared, enabling systematic exploration of amine substituent SAR from a single common precursor [1]. This synthetic versatility is demonstrated in both antidepressant (US4060613A) and hypotensive (substituted piperazinopropanols) patent families [1][2].

Medicinal chemistry Scaffold diversification Parallel synthesis

Single Chiral Center Enables Stereochemical Optimization; Enantiomeric Potency Ratios of 10–60x Documented in Aryloxypropanolamine Beta-Blockers

CAS 110894-01-4 contains a single asymmetric carbon at the C2 (hydroxyl-bearing) position of the propan-2-ol backbone, giving rise to a pair of enantiomers, (R)- and (S)-1-piperazin-1-yl-3-m-tolyloxy-propan-2-ol . In the aryloxypropanolamine beta-blocker class, stereochemistry at this carbon is a well-established determinant of pharmacological potency. For (S)-practolol, the eutomer is approximately 60 times more potent than the (R)-distomer [1]. More broadly, eudismic analysis across 10 enantiomeric pairs of aryloxypropanolamine beta1/beta2 ligands confirms that the (S)-enantiomer consistently shows higher affinity for both receptor subtypes [2]. The commercial availability of the compound as a racemate, combined with its single chiral center, makes it amenable to chiral chromatographic resolution or asymmetric synthesis to access enantiopure material for stereochemistry-activity studies [3].

Chiral resolution Stereochemistry-activity relationship Enantiomeric potency

Beta-Adrenergic Receptor Binding Profile of Close Structural Derivative Confirms Scaffold Engagement Across Beta1, Beta2, and Beta3 Subtypes

A close structural derivative of the target compound, N-{4-[4-(2-hydroxy-3-m-tolyloxy-propyl)-piperazin-1-yl]-phenyl}-methanesulfonamide (CHEMBL99331, BDBM50010828), which retains the identical 2-hydroxy-3-m-tolyloxy-propyl-piperazine core, has been profiled for beta-adrenergic receptor binding in vitro [1]. This derivative showed IC50 values of 15,700 nM at the human beta-1/beta-2/beta-3 adrenergic receptor panel (canine ventricular tissue, [3H]dihydroalprenolol displacement), 19,200 nM at the human beta-1 adrenergic receptor, and 49,300 nM at the canine beta-2 adrenergic receptor [1]. The ~2.6-fold difference between beta-1 and beta-2 IC50 values (19,200 vs. 49,300 nM) indicates modest beta1-over-beta2 selectivity for this scaffold [1]. These data confirm that the m-tolyloxy-piperazine-propanol core structure engages beta-adrenergic receptors, consistent with the broader class pharmacology of aryloxypropanolamines .

Beta-adrenoceptor binding IC50 profiling Radioligand displacement

Phenoxy-3-piperazin-1-yl-propan-2-ol Scaffold Validated in PTP1B Inhibition and In Vivo Antidiabetic Models

A series of substituted phenoxy-3-piperazin-1-yl-propan-2-ols—the exact core scaffold of CAS 110894-01-4—was synthesized and evaluated for protein tyrosine phosphatase 1B (PTP1B) inhibitory activity in vitro and antidiabetic activity in vivo [1]. Two molecules from this series, identified as 4a and 5b, demonstrated PTP1B inhibition of 31.58% and 35.90% at 100 μM concentration, respectively [1]. Compound 4a additionally showed 40.3% normalization of plasma glucose levels at 100 mg/kg in a sugar-loaded model (SLM) and 32% activity in a streptozotocin (STZ) model of diabetes in rats [1]. Docking studies revealed that hydrogen bond formation with Arg221 in the PTP1B active site is critical for inhibitory activity, providing a structural rationale for further optimization [1][2]. This demonstrates that the unsubstituted phenoxy-3-piperazin-1-yl-propan-2-ol scaffold is a validated starting point for developing PTP1B-targeted antidiabetic agents.

PTP1B inhibition Antidiabetic activity In vivo glucose normalization

Evidence-Backed Application Scenarios for 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol in Drug Discovery and Chemical Biology


Scaffold for Beta1-Selective Adrenoceptor Ligand Optimization Leveraging Low LogP (0.91) as a Selectivity Predictor

Medicinal chemistry programs targeting beta1-adrenoceptors with reduced beta2-mediated pulmonary side effects can utilize CAS 110894-01-4 as a starting scaffold. The compound's low computed LogP of 0.91—substantially below that of N4-substituted analogs—predicts favorable beta1-selectivity based on the established negative correlation between lipophilicity and beta1/beta2 selectivity ratio (r = −0.942) [1][2]. The free N4-piperazine position allows systematic introduction of hydrophilic substituents to further enhance selectivity, while the single chiral center at C2 enables enantiomeric resolution to isolate the eutomer with enhanced potency [3]. The m-tolyloxy group provides a validated aryloxy substitution pattern, as demonstrated by the clinical selection of bevantolol from among multiple aryloxy variants .

Versatile Intermediate for Parallel Synthesis of N4-Diversified Aryloxypropanolamine Libraries

For high-throughput medicinal chemistry or chemical biology groups building focused libraries, the unsubstituted piperazine NH of CAS 110894-01-4 serves as a single branching point for generating structurally diverse compound collections. The compound can undergo N-alkylation, N-acylation, N-sulfonylation, or N-aryl coupling without requiring deprotection steps, enabling rapid parallel synthesis of 50–200+ analogs from one commercial precursor [1]. This contrasts with pre-substituted analogs such as CAS 66307-10-6 (N4-phenyl) or CAS 883546-08-5, which require independent de novo synthesis for each amine variant. Both antidepressant (US4060613A) and hypotensive (Squibb) patent families explicitly utilize this unsubstituted piperazine intermediate for SAR exploration [1][2].

Starting Point for PTP1B-Targeted Antidiabetic Lead Discovery with In Vivo Validation

The phenoxy-3-piperazin-1-yl-propan-2-ol scaffold has demonstrated both in vitro PTP1B inhibition and in vivo glucose-lowering activity. In published studies, structurally related compounds achieved up to 35.9% PTP1B inhibition at 100 μM in vitro and 40.3% plasma glucose normalization at 100 mg/kg in sugar-loaded rat models [1]. CAS 110894-01-4, bearing the same core scaffold, can serve as a starting material for SAR exploration around the aryloxy substituent, with the m-tolyloxy group providing a reference point for comparative evaluation against phenoxy, halogen-substituted, and naphthyloxy analogs. The docking-validated interaction with Arg221 in the PTP1B active site provides a structure-based design hypothesis for further optimization [1].

Chiral Reference Standard and Stereochemistry-Activity Probe for Beta-Adrenoceptor Pharmacology

The single stereogenic center at C2 makes CAS 110894-01-4 suitable for resolution into (R)- and (S)-enantiomers, enabling stereochemistry-activity relationship (SSAR) studies. In the aryloxypropanolamine class, eudismic ratios of 10–60× between enantiomers are well-documented for beta-adrenoceptor affinity and functional blockade [2][3]. The commercial availability of the (2R)-enantiomer further supports procurement of both racemate and enantiopure material for comparative pharmacology. Unlike compounds with multiple chiral centers (e.g., labetalol), the single asymmetric carbon simplifies both analytical method development and interpretation of stereochemical pharmacology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Piperazin-1-yl-3-m-tolyloxy-propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.